Methyl parathion

Description

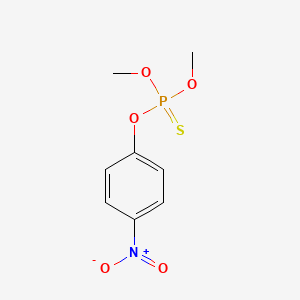

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBIQVVOMOPOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5PS | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020855 | |

| Record name | Methyl parathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl parathion is a white crystalline solid which is often dissolved in a liquid solvent carrier. The commercial product is a tan liquid (xylene solution) with a pungent odor. It is slightly soluble to insoluble in water. Usually with the liquid solvent it is a combustible liquid. It is toxic by inhalation, ingestion and skin absorption. It is used as an insecticide., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide]; [NIOSH], COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS., White to tan, crystalline solid or powder with a pungent, garlic-like odor., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide] [Note: The commercial product in xylene is a tan liquid.] | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl parathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

246 °F at 0.13 mmHg (NTP, 1992), 154 °C at 136 Pa, 289 °F | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

commercial product, containing xylene, has flashpoint of 115F (EPA, 1998), 42 °C (Closed cup) | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 37.7 mg/L at 20 °C, Soluble in organic solvents, Readily soluble in common organic solvents, e.g. dichloromethane, toluene >200, hexane 10 to 20 (all in g/L at 20 °C). Sparingly soluble in petroleum ether and some types of mineral oil., Readily soluble in 2-propanol. Hardly soluble in n-hexane, Solubility in water, g/100ml: 0.006, (77 °F): 0.006% | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.358 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.358 g/cu cm at 20 °C, 1.4 g/cm³, 1.36 | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

9.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.1 | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

9.7e-06 mmHg at 68 °F (EPA, 1998), 0.0000035 [mmHg], 3.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.00001 mmHg | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl parathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Following impurities ... identified in ... sample of technical grade methyl parathion: O,O-dimethyl S-methyl dithiophosphate; nitroanisole; nitrophenol; isomers of methyl parathion and the dithio analog of methyl parathion. /Technical grade methyl parathion/ | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White crystalline solid, Crystals from cold methanol, White to tan, crystalline solid or powder [Note: The commercial product in xylene is a tan liquid], Colorless crystals | |

CAS No. |

298-00-0 | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Parathion-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parathion-methyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylparathion | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-parathion-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methyl parathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Parathion-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARATHION-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41BCL2O91D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

99 to 100 °F (EPA, 1998), 35.8 °C, MP: 37-38 °C, 35-38 °C, 99 °F | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Parathion: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl parathion (O,O-dimethyl O-4-nitrophenyl phosphorothioate) is a highly toxic organophosphate insecticide and acaricide.[1] First synthesized in the 1940s, it has been widely used in agriculture to control a broad spectrum of biting and sucking insects, primarily on crops like cotton.[1][2] Its efficacy stems from its potent inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and mammals.[3][4] However, this same mechanism is the basis for its significant toxicity to non-target organisms, including humans, leading to severe restrictions on its use in many countries.[5][6] This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, synthesis, mechanism of action, toxicity, environmental fate, and analytical methodologies.

Section 1: Chemical Identity and Physicochemical Properties

A fundamental understanding of a compound's identity and physical characteristics is paramount for any scientific investigation. This section details the core identifiers and physicochemical properties of this compound.

Chemical Structure and Identification

This compound is an organic thiophosphate and a C-nitro compound.[7] The structure features a central phosphorus atom double-bonded to a sulfur atom (a thionophosphate group), with two methoxy groups and a 4-nitrophenoxy group attached.

-

IUPAC Name: O,O-dimethyl O-(4-nitrophenyl) phosphorothioate[1][8]

-

Synonyms: Parathion-methyl, Metaphos, Bladan M, Folidol-M, Penncap-M[1][2][6]

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental behavior, bioavailability, and the analytical methods suitable for its detection. Pure this compound is a colorless to white crystalline solid, while the technical product is often a light to dark tan liquid with a pungent, garlic-like odor.[1][7][9]

| Property | Value | Source(s) |

| Melting Point | 35-36 °C | [1] |

| Boiling Point | 143 °C at 1.0 mmHg | [4] |

| Vapor Pressure | 1.3 mPa at 20 °C | [1] |

| Water Solubility | 55-60 mg/L at 25 °C | [1] |

| Solubility in Organic Solvents | Soluble in most organic solvents like dichloromethane, 2-propanol, and toluene; insoluble in n-hexane. | [1] |

| Octanol-Water Partition Coefficient (Log P) | 2.9 - 3.84 | [1][7] |

| Soil Adsorption Coefficient (Koc) | 5100 | [1] |

Section 2: Synthesis and Mechanism of Action

Chemical Synthesis

The synthesis of this compound is a two-step process.[10] The first step involves the chlorination of dimethyl dithiophosphoric acid to produce dimethylthiophosphoryl chloride.[10] This intermediate is then reacted with the sodium salt of 4-nitrophenol (sodium 4-nitrophenolate) to yield this compound.[10]

Caption: Synthesis pathway of this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[3][11] In the body, this compound undergoes metabolic activation, where the thiono-sulfur is replaced by oxygen, forming the more potent metabolite, methyl paraoxon.[3][7]

Methyl paraoxon then phosphorylates the serine hydroxyl group at the active site of AChE.[3] This inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine at nerve synapses and neuromuscular junctions.[12] The resulting overstimulation of cholinergic receptors (muscarinic and nicotinic) causes a wide range of toxic effects, including tremors, convulsions, respiratory distress, and in severe cases, death.[3][5][13]

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Section 3: Toxicity Profile

This compound is classified as a highly toxic insecticide (EPA toxicity class I).[1] Exposure can occur through inhalation, ingestion, and dermal contact.[5][7]

Acute Toxicity

Symptoms of acute poisoning are characteristic of organophosphate toxicity and can appear rapidly.[1][11] They include headache, dizziness, nausea, vomiting, blurred vision, muscle twitching, convulsions, respiratory depression, and slow heartbeat.[1][5]

| Organism | Route | LD₅₀ Value | Source(s) |

| Rat | Oral | 6 - 50 mg/kg | [1] |

| Rat | Dermal | 67 mg/kg | [1][14] |

| Mouse | Oral | 14.5 - 19.5 mg/kg | [1] |

| Dog | Oral | 90 mg/kg | [1] |

| Birds (various) | Oral | 3 - 24 mg/kg | [1] |

Chronic Toxicity

Chronic exposure to lower levels of this compound has been associated with neuropsychiatric disorders in humans.[3][11] Animal studies have indicated potential for hematological and ocular changes with long-term exposure.[11]

Section 4: Environmental Fate and Degradation

Understanding the environmental behavior of this compound is crucial for assessing its ecological impact.

Environmental Persistence and Transport

This compound has a low persistence in the soil, with a reported half-life of 1 to 30 days.[1] It is moderately adsorbed by soil particles, which limits its mobility and the likelihood of groundwater contamination.[1][15] However, its degradation product, 4-nitrophenol, is more mobile and can potentially leach into groundwater.[1] this compound can be transported from the application site via wind, rain, and fog.[5][11]

Degradation Pathways

The degradation of this compound in the environment occurs through several mechanisms:

-

Microbial Degradation: This is the primary degradation pathway in soil and water. Soil microorganisms can utilize this compound as a source of carbon, phosphorus, and nitrogen.

-

Hydrolysis: this compound can be hydrolyzed, a process that is influenced by pH and temperature.[3]

-

Photolysis: Sunlight can break down this compound.[3][5] In water and air, photolysis can lead to the formation of the more toxic metabolite, methyl paraoxon.[5][15]

Caption: Environmental Degradation Pathways of this compound.

Section 5: Analytical Methodology

Accurate and sensitive analytical methods are essential for monitoring this compound residues in environmental and biological samples. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed.[13]

Experimental Protocol: Determination of this compound in Water by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This protocol provides a step-by-step methodology for the analysis of this compound in water samples, adapted from established methods.[12]

5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect a 500 mL water sample in a clean glass container. If not analyzed immediately, store at 4°C.

-

Sample Pre-treatment: Add 2 mL of methanol and 5 g of NaCl to the 500 mL water sample to enhance the extraction efficiency.[12] For quality control, spike the sample with a known concentration of this compound standard solution.

-

SPE Cartridge Conditioning: Condition a 6 mL SPE cartridge (e.g., HyperSep™ Retain PEP) by passing appropriate solvents as per the manufacturer's instructions.

-

Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Elution: Elute the retained this compound from the cartridge using ethyl acetate and dichloromethane.

-

Concentration: Concentrate the collected eluate to 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-NPD analysis.

5.1.2. Instrumental Analysis: GC-NPD

-

Gas Chromatograph Conditions:

-

Injector: Splitless mode, 250 °C[12]

-

Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness fused-silica capillary column (e.g., Elite-5 MS)

-

Carrier Gas: Helium at a constant flow of 2 mL/min

-

Oven Temperature Program: Initial temperature of 70 °C for 1 minute, ramp at 20 °C/min to 230 °C and hold for 20 minutes, then ramp at 45 °C/min to 325 °C and hold for 10 minutes.

-

Detector: Nitrogen-Phosphorus Detector (NPD) at 325 °C

-

-

Injection: Inject 1 µL of the concentrated sample extract into the GC.

-

Data Acquisition and Analysis:

-

Acquire the chromatogram and identify the this compound peak based on its retention time compared to a standard.

-

Quantify the concentration of this compound using a calibration curve prepared from standard solutions of known concentrations.

-

Caption: Workflow for the Analysis of this compound in Water.

Conclusion

This compound remains a compound of significant interest to researchers in toxicology, environmental science, and public health due to its potent biological activity and historical use. A thorough understanding of its chemical structure, properties, and toxicological profile is essential for assessing its environmental impact and the risks associated with exposure. The analytical methods outlined in this guide provide the necessary tools for the accurate detection and quantification of this compound, enabling continued research and monitoring efforts. As the scientific community continues to investigate the long-term effects of organophosphate exposure, comprehensive technical knowledge of compounds like this compound will be indispensable.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Simultaneous Determination of Parathion, Malathion, Diazinon, and Pirimiphos Methyl in Dried Medicinal Plants Using Solid-Phase Microextraction Fibre Coated with Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. nemi.gov [nemi.gov]

- 8. agilent.com [agilent.com]

- 9. gcms.labrulez.com [gcms.labrulez.com]

- 10. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Table 7-2, Analytical Methods for Determining this compound in Environmental Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. Development and evaluation of sample preparation methods for the determination of organic micropollutants in soil samples utilizing GC-APCI-QToF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. dergipark.org.tr [dergipark.org.tr]

The Dual Legacy of a Potent Molecule: An In-depth Technical History of Methyl Parathion's Synthesis and Use

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Double-Edged Sword in Agriculture

Methyl parathion, a potent organophosphate insecticide, holds a complex and cautionary place in the history of agricultural science.[1] Developed in the mid-20th century, its remarkable efficacy against a broad spectrum of insect pests, particularly the devastating boll weevil in cotton, led to its widespread adoption and a significant impact on crop yields.[2][3] However, this efficacy is intrinsically linked to its mechanism of action—the irreversible inhibition of acetylcholinesterase, a vital enzyme in the nervous system of both insects and mammals.[4] This shared biochemistry has resulted in a legacy marked by both agricultural productivity and significant concerns regarding human and environmental health, leading to stringent regulations and a dramatic decline in its use in many parts of the world.[1][5] This technical guide delves into the history of this compound's synthesis, its evolution as a pest control agent, and the scientific understanding of its mechanism and toxicological implications that have shaped its trajectory.

The Genesis of a Potent Insecticide: A Historical Overview

The story of this compound begins in the laboratories of IG Farben in Germany during the 1940s, a period of intense research into organophosphorus chemistry.[6] The German chemist Gerhard Schrader and his team were at the forefront of this research, initially investigating these compounds for their potential as chemical warfare agents.[7][8] This work led to the discovery of highly toxic nerve agents like tabun and sarin.[7] However, the insecticidal properties of these compounds were also recognized, and this led to the development of less volatile, but still highly effective, insecticides.

Following World War II, the patents held by IG Farben were seized by the Allies, and the knowledge of organophosphate synthesis was disseminated globally.[6] This led to the commercial introduction of parathion (ethyl parathion) and its methyl analog, this compound, around 1949.[9] this compound was first commercially produced in the United States in 1952 and was registered for use as an insecticide in 1954.[10]

The Chemistry of Control: Synthesis of this compound

The primary industrial method for synthesizing this compound is a variation of the "Schrader synthesis," a cornerstone of organophosphate chemistry.[11][12] The synthesis is a two-step process that involves the preparation of two key intermediates: O,O-dimethyl phosphorochloridothioate and the sodium salt of 4-nitrophenol.[10][13]

Diagram of the this compound Synthesis Pathway

Caption: The industrial synthesis of this compound via the Schrader method, involving the preparation of two key precursors.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

The following protocol is a representative laboratory-scale synthesis based on the principles of the Schrader method. Note: This procedure involves highly toxic materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of Sodium 4-nitrophenolate

-

Nitration of Phenol: To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid, slowly add phenol. Maintain the temperature while slowly adding a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Isolation of 4-Nitrophenol: Pour the reaction mixture over crushed ice. The precipitated 4-nitrophenol is then filtered, washed with cold water until the washings are neutral, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.

-

Formation of the Sodium Salt: Dissolve the purified 4-nitrophenol in a solution of sodium hydroxide in a suitable solvent (e.g., water or ethanol). The sodium 4-nitrophenolate can be isolated by evaporation of the solvent or used directly in the next step.

Part 2: Synthesis of O,O-dimethyl phosphorochloridothioate

-

Reaction of Thiophosphoryl Chloride with Methanol: In a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, place thiophosphoryl chloride (PSCl₃). Cool the vessel to 0-5 °C.

-

Slow Addition of Methanol: Slowly add anhydrous methanol to the stirred thiophosphoryl chloride, maintaining the temperature below 10 °C. The reaction is exothermic and generates hydrogen chloride gas, which should be scrubbed.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The product, O,O-dimethyl phosphorochloridothioate, can be purified by distillation under reduced pressure.

Part 3: Final Synthesis of this compound

-

Condensation Reaction: In a suitable solvent such as acetone, dissolve the prepared sodium 4-nitrophenolate.[10]

-

Addition of Phosphorochloridothioate: To this solution, slowly add the purified O,O-dimethyl phosphorochloridothioate with stirring. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-50 °C) for several hours.

-

Isolation and Purification: After the reaction is complete, the precipitated sodium chloride is removed by filtration. The solvent is then evaporated from the filtrate to yield crude this compound. The crude product can be purified by techniques such as recrystallization from a suitable solvent (e.g., methanol) to yield the final product as a white crystalline solid.[14]

A History of Application: From "Cotton Poison" to Restricted Use

This compound's introduction revolutionized insect control, particularly in cotton farming, where it earned the moniker "cotton poison."[1] Its primary target was the boll weevil, a pest that had devastated cotton production in the United States for decades.[2] The organophosphate chemistry of this compound provided a fast-acting and highly effective solution.[3]

Beyond cotton, this compound was applied to a wide range of crops, including corn, soybeans, rice, wheat, and various fruits and vegetables.[1] It was available in several formulations to suit different application methods:

-

Dusts: Finely ground powders for dusting onto crops.[13][15]

-

Wettable Powders (WP): Powders that could be suspended in water for spraying.[2]

-

Emulsifiable Concentrates (EC): Liquid formulations that form an emulsion when mixed with water.[2][13]

-

Ultra-Low Volume (ULV) Liquids: Highly concentrated formulations for aerial or specialized ground application at very low volumes.[2]

Application methods evolved from manual knapsack sprayers in the early days to large-scale aerial and ground spraying equipment.[16][17] The development of ULV technology was particularly significant for treating large agricultural areas efficiently.[16]

Historical Production and Use of this compound in the United States

| Year | Production (million kg) | Use (million kg) | Key Events and Trends |

| 1952 | - | - | First commercial production in the U.S.[10] |

| 1954 | - | - | Registered as an insecticide in the U.S.[10] |

| 1973 | 23.2 | 18.1 | Widespread use on major crops.[10] |

| 1974 | - | 21.8 | Peak of domestic use.[10] |

| 1975 | 24.4 | - | High production levels.[10] |

| 1976 | - | 10.4 | Decline in use attributed to insect resistance and early IPM practices.[10] |

| 1977 | 18.0 | - | Significant drop in production.[10] |

| 1978 | - | 11.3 (9.7 on cotton) | Continued significant use on cotton.[10] |

| 1983 | 29.0 (combined with parathion) | - | Combined production capacity remains high.[10] |

| 1989 | - | ~3.5 (7.65 million lbs) | Continued use, though lower than peak levels.[10] |

| 1990s | - | ~2.3-2.7 (5-6 million lbs/year) | Peak domestic use in this decade.[18] |

Data compiled from various sources, including the Toxicological Profile for this compound by the Agency for Toxic Substances and Disease Registry.[10]

Mechanism of Action: The Neurological Impact

The insecticidal and toxicological properties of this compound stem from its ability to inhibit the enzyme acetylcholinesterase (AChE).[4] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Diagram of this compound's Mechanism of Action

Caption: The mechanism of action of this compound, leading to the inhibition of acetylcholinesterase and subsequent overstimulation of the nervous system.

In its original form, this compound is a phosphorothioate, which is a relatively weak inhibitor of AChE.[19] However, upon entering the body, it undergoes metabolic activation, primarily in the liver, where the sulfur atom is replaced by an oxygen atom to form its active metabolite, methyl paraoxon.[19][20] Methyl paraoxon is a much more potent inhibitor of AChE.

This inhibition occurs through the phosphorylation of a serine residue in the active site of the AChE enzyme, forming a stable, covalent bond.[19] With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous stimulation of cholinergic receptors. This overstimulation results in a range of symptoms, from tremors and convulsions to respiratory failure and death.[4]

The Unraveling of a Wonder Pesticide: Toxicological and Environmental Concerns

The very mechanism that made this compound an effective insecticide also made it highly toxic to non-target organisms, including humans. Acute exposure can lead to a cholinergic crisis, with symptoms including nausea, vomiting, dizziness, and in severe cases, respiratory paralysis and death.[4] Chronic exposure has been linked to neurological and neuropsychiatric disorders.[21]

The environmental fate of this compound also raised concerns. While it degrades relatively quickly in the environment through hydrolysis, photolysis, and microbial action, its high acute toxicity posed a significant risk to wildlife, particularly birds and aquatic organisms.[21]

These concerns led to increasing regulatory scrutiny. In the United States, the Environmental Protection Agency (EPA) classified this compound as a Restricted Use Pesticide (RUP), meaning it could only be purchased and applied by certified applicators.[2] Over the years, many of its uses on food crops were voluntarily canceled by manufacturers or revoked by the EPA, particularly those consumed by children.[5]

Conclusion: A Lesson in Chemical Stewardship

The history of this compound's synthesis and use offers a compelling case study in the evolution of chemical pest control. It represents a period of remarkable innovation that significantly boosted agricultural productivity. However, it also underscores the critical importance of understanding the broader toxicological and environmental impacts of such powerful chemical tools. The journey of this compound from a widely used "wonder" pesticide to a highly restricted and largely phased-out chemical serves as a powerful reminder of the ongoing need for responsible chemical stewardship, the development of more selective and sustainable pest management strategies, and a deep respect for the intricate biochemical pathways that connect all living organisms.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sarin - Wikipedia [en.wikipedia.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. pitchcare.com [pitchcare.com]

- 5. This compound | C8H10NO5PS | CID 4130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Parathion - Wikipedia [en.wikipedia.org]

- 7. agrochemicals.iupac.org [agrochemicals.iupac.org]

- 8. Tabun (nerve agent) - Wikipedia [en.wikipedia.org]

- 9. This compound (EHC 145, 1992) [inchem.org]

- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The Evolution of Chemical Pesticides [fishersci.com]

- 12. Parathion-methyl synthesis - chemicalbook [chemicalbook.com]

- 13. Parathion-methyl (Ref: OMS 213) [sitem.herts.ac.uk]

- 14. osha.gov [osha.gov]

- 15. This compound [fao.org]

- 16. A history of pesticides and challenges for the future [soci.org]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. CDC - NBP - Biomonitoring Summaries - Methyl Ethyl Parathion [medbox.iiab.me]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

The Unseen Ripple: A Technical Guide to the Effects of Methyl Parathion on Non-Target Aquatic Organisms

This guide provides a comprehensive technical overview of the multifaceted impacts of methyl parathion (MP), a broad-spectrum organophosphate insecticide, on the health and vitality of non-target aquatic ecosystems. Intended for researchers, environmental scientists, and ecotoxicology professionals, this document synthesizes current knowledge on the toxicological pathways, physiological disruptions, and ecological consequences of MP contamination in freshwater and marine environments.

Introduction: The Double-Edged Sword of this compound

This compound (O,O-dimethyl O-4-nitrophenyl phosphorothioate) has been extensively used in agriculture to control a wide range of insect pests on crops like cotton, rice, and various fruits and vegetables.[1][2] Its efficacy stems from its potent neurotoxicity. However, the very properties that make it an effective insecticide also pose a significant threat to unintended recipients of its effects, particularly the diverse fauna of aquatic habitats. Runoff from agricultural fields, spray drift, and improper disposal are primary routes through which this compound enters aquatic systems, initiating a cascade of detrimental effects.[3] This guide delves into the scientific underpinnings of these impacts, from the molecular level to population-wide consequences.

Environmental Persistence and Transformation: A Fleeting but Potent Threat

Once introduced into an aquatic environment, the fate of this compound is governed by a combination of physical, chemical, and biological processes. While not considered highly persistent, its presence, even for short durations, can be acutely toxic.[1][4]

-

Hydrolysis: this compound degrades in water, a process significantly influenced by pH. Hydrolysis is more rapid in alkaline conditions (pH > 7).[1][5] The half-life can range from days to weeks depending on the temperature and pH of the water.[1][6]

-

Photolysis: Sunlight can also break down this compound. The photolytic half-life varies with season and water clarity, reported to be as short as 8 days in summer and extending to 38 days in winter.[4][5]

-

Biodegradation: Microbial activity is a crucial route for the degradation of this compound in water and sediments.[5][6] Microorganisms can utilize it as a source of carbon and phosphorus, breaking it down into less toxic compounds.

Despite these degradation pathways, the rate of breakdown may not be sufficient to prevent toxic concentrations from occurring, especially following runoff events from recently treated agricultural areas.[7]

The Core of Toxicity: Acetylcholinesterase Inhibition

The primary mechanism of this compound's toxicity is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1][8] This enzyme is critical for the proper functioning of the nervous system in both insects and vertebrates.

In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released at cholinergic synapses to transmit a nerve impulse. AChE rapidly hydrolyzes ACh, terminating the signal. This compound, particularly its active metabolite methyl paraoxon, disrupts this process by phosphorylating the active site of AChE.[1] This inactivation of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous stimulation of nerve fibers.[1][9] This overstimulation results in a range of neurological effects, from muscle tremors and paralysis to respiratory failure and ultimately, death.[4][9]

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound.

Acute and Chronic Toxicity Across Aquatic Taxa

This compound exhibits varying degrees of toxicity to different aquatic organisms, with invertebrates generally being more sensitive than fish.[2][10]

Fish

This compound is moderately to highly toxic to fish.[4] Acute exposure can lead to rapid mortality. Sublethal effects are also of significant concern and include respiratory distress, erratic swimming, and convulsions.[4] Studies on zebrafish embryos have shown that this compound exposure can lead to developmental abnormalities, including shortened body length, yolk and pericardial edema, and spinal curvature.[11][12] A dose-dependent decrease in heart rate has also been observed.[13]

Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia spp., scuds, and sideswimmers, are highly sensitive to this compound.[4] The 96-hour LC50 values for these organisms are often in the low microgram-per-liter range.[2][10] This high sensitivity makes them valuable indicator species for monitoring this compound contamination. The impact on invertebrate populations can have cascading effects on the entire aquatic food web, as they are a critical food source for many fish and other larger organisms.

Amphibians

The larval stages of amphibians are particularly vulnerable to this compound. Exposure can lead to developmental delays, malformations, and increased mortality. The neurotoxic effects can also impair their ability to avoid predators and forage for food.

| Organism Group | Species Example | 96-hour LC50 | Reference |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 3.7 mg/L | [14] |

| Bluegill (Lepomis macrochirus) | 4.4 mg/L | [14] | |

| Amazonian Fish Species | 2.9 - 7.3 mg/L | [2] | |

| Invertebrates | Daphnia magna | 0.14 µg/L | [14] |

| Amazonian Freshwater Arthropods | 0.3 - 319 µg/L | [2] | |

| Mysid Shrimp | 0.98 µg/L | [14] |

Table 1: Comparative Acute Toxicity (LC50) of this compound to Various Aquatic Organisms.

Sublethal Impacts: The Silent Damage

Beyond immediate mortality, sublethal concentrations of this compound can induce a range of biochemical and physiological disturbances that compromise the health and fitness of aquatic organisms.

Oxidative Stress

Exposure to this compound has been shown to induce oxidative stress in fish.[15][16] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules.[11] Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) are common indicators of this compound-induced oxidative stress.[11][15]

Caption: this compound-Induced Oxidative Stress Cascade.

Biochemical Alterations

This compound exposure can significantly alter the biochemical profile of aquatic organisms. Studies in fish have reported a decrease in total protein, albumin, and globulin levels.[3][17] A reduction in liver glycogen content has also been observed, indicating a mobilization of energy reserves to cope with toxic stress.[17] Conversely, blood glucose levels may increase as a stress response.[17]

Histopathological Changes

At the tissue level, this compound can cause significant damage. The gills are often one of the first organs affected due to their direct contact with contaminated water.[18] Histopathological examinations of fish gills exposed to this compound have revealed changes such as hyperplasia of secondary lamellae, epithelial lifting, and fusion of lamellae, which can impair respiratory function.[19] The liver, a primary site of detoxification, may exhibit hepatocyte vacuolation, necrosis, and altered sinusoids.

Bioaccumulation and Trophic Transfer

While this compound is not considered to be highly bioaccumulative due to its relatively rapid metabolism and excretion, it can be taken up by aquatic organisms from the surrounding water and food.[1][20] There is evidence of its accumulation in the tissues of fish and invertebrates.[21][22] The potential for biomagnification through the food chain is generally considered low because it is metabolized by organisms.[20][23] However, the continuous exposure in contaminated habitats can lead to sustained internal concentrations that contribute to chronic toxicity.

Methodologies for Detection and Toxicity Assessment

Analytical Detection in Environmental Samples

Accurate quantification of this compound in water, sediment, and biological tissues is crucial for risk assessment. Several analytical methods are employed for this purpose.

| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit |

| Water | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Gas Chromatography (GC) with Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) | 0.1 µg/L |

| High-Performance Liquid Chromatography (HPLC) with UV detector | 2-3 µg/L | ||

| Chemiluminescence-based immunoassays | 0.001 ng/mL | ||

| Sediment | Soxhlet extraction, ultrasonic extraction | GC-FPD, GC-Mass Spectrometry (MS) | Not specified |

| Tissue | Homogenization and extraction with organic solvents | GC with Electron Capture Detector (ECD) | 0.01 mg/kg |

Table 2: Common Analytical Methods for this compound Detection.[24][25][26]

Experimental Protocol: Acute Toxicity Testing in Fish

The following is a generalized protocol for determining the 96-hour LC50 of this compound in a freshwater fish species, such as the zebrafish (Danio rerio), based on OECD Guideline 203.

Objective: To determine the median lethal concentration (LC50) of this compound that causes 50% mortality in the test fish population over a 96-hour exposure period.

Materials:

-

Healthy, juvenile zebrafish of uniform size and age.

-

Glass aquaria (e.g., 10 L capacity).

-

Dechlorinated, aerated water with controlled pH, temperature, and hardness.

-

Technical grade this compound.

-

Appropriate solvent for stock solution preparation (e.g., acetone).

-

Pipettes and glassware for preparing test solutions.

-

Aeration system.

-

Water quality monitoring equipment (pH meter, thermometer, dissolved oxygen meter).

Procedure:

-

Acclimation: Acclimate fish to laboratory conditions for at least 7 days. Feed daily, but withhold food for 24 hours prior to the test.

-

Range-Finding Test (Optional): Conduct a preliminary test with a wide range of concentrations (e.g., 0.1, 1, 10, 100 mg/L) to determine the approximate range of toxicity.

-

Definitive Test Setup:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Based on the range-finding test, select at least five geometrically spaced test concentrations and a control (water only) and a solvent control (if a solvent is used).

-

Prepare the test solutions in the aquaria.

-

Randomly assign at least 10 fish to each aquarium (replicates are recommended).

-

-

Exposure:

-

Maintain a constant temperature (e.g., 25 ± 1°C) and a 16:8 hour light:dark photoperiod.

-

Gently aerate the water, ensuring minimal stress to the fish.

-

Do not feed the fish during the 96-hour exposure period.

-

-

Observations:

-

Record mortality and any sublethal effects (e.g., abnormal swimming, loss of equilibrium) at 24, 48, 72, and 96 hours.

-

Monitor and record water quality parameters (pH, temperature, dissolved oxygen) daily.

-

-

Data Analysis:

-

Use probit analysis or other appropriate statistical methods to calculate the 96-hour LC50 value with 95% confidence limits.

-

Caption: Generalized Workflow for an Acute Fish Toxicity Test.

Conclusion: An Ecological Perspective

The extensive body of research clearly indicates that this compound, even at sublethal concentrations, poses a significant risk to the health of non-target aquatic organisms. Its primary mode of action, the inhibition of acetylcholinesterase, leads to a cascade of adverse effects, from neurotoxicity and developmental abnormalities to oxidative stress and histopathological damage. While environmental degradation processes can reduce its persistence, the introduction of this compound into aquatic ecosystems can lead to acute toxicity events and chronic health issues in resident populations. A thorough understanding of these effects is paramount for developing effective risk assessment strategies and regulatory policies to protect the integrity of our vital aquatic resources.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of Parathion-Methyl on Amazonian Fish and Freshwater Invertebrates: A Comparison of Sensitivity with Temperate Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. cdn.who.int [cdn.who.int]

- 8. This compound: a review of health effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. redalyc.org [redalyc.org]

- 10. Effect of parathion-methyl on Amazonian fish and freshwater invertebrates: a comparison of sensitivity with temperate data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Exposure Induces Development Toxicity and Cardiotoxicity in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. researchgate.net [researchgate.net]

- 16. Oxidative Stress and Neurotoxicity Biomarkers in Fish Toxicology [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Histopathological Changes in Gill Tissue of the Fish Catla catla Exposed to Sublethal Concentration of Pesticide this compound and a Heavy Metal Ferous Sulphate – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 19. ijarmps.org [ijarmps.org]

- 20. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Bioaccumulation of this compound and its toxicology in several species of the freshwater community in Ignacio Ramirez dam in Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Bioaccumulation of pesticides in fish resulting toxicities in humans through food chain and forensic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Table 7-2, Analytical Methods for Determining this compound in Environmental Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Chemiluminescence based technique for the detection of this compound in water and fruit beverages - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 26. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Bioaccumulation and Biomagnification Potential of Methyl Parathion

Executive Summary

Introduction to Methyl Parathion

First synthesized in the 1940s, this compound became a widely used insecticide due to its effectiveness against numerous insect pests.[3] It functions by inhibiting the acetylcholinesterase (AChE) enzyme, leading to an accumulation of the neurotransmitter acetylcholine and resulting in neurotoxicity to the target organism.[4][5] Due to its high toxicity to non-target organisms, including humans, birds, and aquatic life, its use has been severely restricted or banned in many countries.[4][6] The U.S. Environmental Protection Agency (EPA) has classified it as a Restricted Use Pesticide (RUP), permitting its purchase and use only by certified applicators.[7] Understanding its environmental behavior is critical for assessing the ecological risk it poses.

Physicochemical Properties and Environmental Fate

The potential of a chemical to bioaccumulate is governed by its physical and chemical properties, which dictate its partitioning behavior in the environment and its persistence.

Core Physicochemical Characteristics

This compound's properties indicate a moderate lipophilicity but limited environmental persistence. The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's tendency to partition from water into fatty tissues. With a Log Kow in the range of 2.68 to 3.8, this compound is considered moderately lipophilic, suggesting some potential to accumulate in organisms.[3][7][8] However, other properties, such as its water solubility and rapid degradation, counteract this tendency.